molecular formula C24H54OSn2 B142050 bis(Tributyltin)oxide CAS No. 56-35-9

bis(Tributyltin)oxide

Cat. No.: B142050
CAS No.: 56-35-9
M. Wt: 308.1 g/mol
InChI Key: APQHKWPGGHMYKJ-UHFFFAOYSA-N
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Description

Tributyltin oxide is an inorganic molecular entity.
Bis(tributyltin) oxide appears as clear pale yellow liquid. Toxic by skin absorption or inhalation of vapors. Used as a bactericide, fungicide and chemical intermediate.

Biochemical Analysis

Biochemical Properties

Tributyltin oxide interacts with various biomolecules, including enzymes and proteins. It can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin . This interaction plays a significant role in the biochemical reactions involving Tributyltin oxide.

Cellular Effects

Tributyltin oxide has been found to have detrimental effects on various types of cells. It induces intracellular reactive oxygen species (ROS) accumulation, causes a loss of mitochondrial membrane potential, and reduces intracellular ATP generation . It also disrupts cellular iron homeostasis . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The primary endocrine mechanism of action of Tributyltin oxide involves interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event alters a range of reproductive, developmental, and metabolic pathways at the organism level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tributyltin oxide change over time. It has been found that Tributyltin oxide disappears from the water in a mesocosm initially at 0.20 d-1 (20%) and slows to 0.10 d-1 after 15 days . Degradation accounts for the greatest loss of Tributyltin oxide, with transport to the sediment and possibly the atmosphere (volatilization) accounting for the other losses .

Dosage Effects in Animal Models

In animal models, the effects of Tributyltin oxide vary with different dosages. In an experimental rodent model, small doses of Tributyltin oxide (100 and 500 ng/kg/bw/day for 15 days) modified the vascular reactivity in aorta, mesenteric and coronary arteries followed by smooth muscle cell atrophy, increased collagen deposition and fibrin accumulation .

Metabolic Pathways

Tributyltin oxide is involved in various metabolic pathways. It can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin . This process is crucial for understanding the metabolic flux and metabolite levels associated with Tributyltin oxide.

Transport and Distribution

Tributyltin oxide is transported and distributed within cells and tissues. It is poorly soluble in water but highly soluble in organic solvents . This property influences its localization or accumulation within cells and tissues.

Subcellular Localization

It is known that Tributyltin oxide can cross the cell membrane and damage the endothelium and the smooth muscle cells . This suggests that Tributyltin oxide may localize to these cellular compartments and exert its effects there.

Properties

IUPAC Name

tributyl(tributylstannyloxy)stannane
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InChI

InChI=1S/6C4H9.O.2Sn/c6*1-3-4-2;;;/h6*1,3-4H2,2H3;;;
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InChI Key

APQHKWPGGHMYKJ-UHFFFAOYSA-N
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Canonical SMILES

CCCC[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)CCCC
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Molecular Formula

C24H54OSn2
Record name BIS(TRIBUTYLTIN) OXIDE
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DSSTOX Substance ID

DTXSID9020166
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Molecular Weight

596.1 g/mol
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Physical Description

Bis(tributyltin) oxide appears as clear pale yellow liquid. Toxic by skin absorption or inhalation of vapors. Used as a bactericide, fungicide and chemical intermediate., Yellow liquid; [HSDB], LIQUID.
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Record name Bis(tri-n-butyltin)oxide
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Boiling Point

356 °F at 2 mmHg (NTP, 1992), 180 °C at 2 mm Hg., 180 °C
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Flash Point

greater than 200 °F (NTP, 1992), >212 °F (100 °C) (closed cup), 190 °C c.c.
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), 0.1% in hot water., Less than 20 ppm in water at 20 °C., Miscible with organic solvents., Water solubility of 4 mg/l at pH 7.0 and 20 °C., The solubility of bis(tributyltin) oxide in water ranges from <1 to >100 mg/liter, depending on temperature and pH. Bis(tributyltin) oxide is soluble in lipids and very soluble in a number of organic solvents (e.g., ethanol, ether, halogenated hydrocarbons)., Solubility in water, mg/l at 20 °C: 71.2 (poor)
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Density

1.17 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.17 g/cu cm @ 25 °C, Relative density (water = 1): 1.17 (20 °C)
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Vapor Pressure

0.0000075 [mmHg], Much less than 1 mm Hg at 20 °C., Vapor pressure, Pa at 20 °C: 0.001
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Color/Form

Slightly yellow liquid.

CAS No.

56-35-9
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Melting Point

45 °C
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Synthesis routes and methods I

Procedure details

A four-necked flask was provided with a stirrer, a thermometer and a reflux condenser. Then, 385 g of 20% aqueous sodium hydroxide solution was introduced into the flask and heated to 50° C. 200 g of tri-n-butyltin chloride containing 4.8% di-n-butyltin dichloride was dropwise added thereto over a period of 30 minutes, and then, reaction was allowed to proceed at that temperature for an hour. The resulting reaction mixture was permitted to stand, whereby it split into a turbid organic phase and an aqueous phase, respectively having specific gravities of 1.15 and 1.2. However, the diameters of the thus-formed di-n-butyltin oxide particles were so small as to cause the interface to be in an indistinct emulsified state and, hence, separation of the two phases was difficult. The organic phase was a mixture of bis(tri-n-butyltin) oxide and di-n-butyltin oxide particles having an average particle diameter of 2 μm. Vacuum filtration was tried on this organic phase but the two oxides could not be separated. Hence, 5 g of acid clay was added to the organic phase as a filter aid, which was then filtered. 100 g of water was added to the resulting filtate for washing, and the resulting organic phase was taken out and then dehydrated under reduced pressure, thereby obtaining 167 g of bis(tri-n-butyltin) oxide. Hydrochloric acid titration revealed that its purity was 96.3%, and its yield based on the starting material was 92%.
Quantity
385 g
Type
reactant
Reaction Step One
Name
tri-n-butyltin chloride
Quantity
200 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The same apparatus as used in Example 1 was employed. To the flask were continuously fed 450 g of 30% aqueous sodium hydroxide solution and 300 g of tri-n-butyltin bromide containing 3.5% di-n-butyltin dibromide, with stirring and heating at 60° C., to perform hydrolysis for 60 minutes. To the resulting reaction mixture was added 260 g of water for specific gravity adjustment. The same precipitation as in Example 1 took place, and the reaction mixture split into three distinct phases. The specific gravity of the aqueous phase was measured and was found to be 1.25. Thereafter, the upper phase was treated in the same manner as in Example 1 to give 224.4 g (92.8% yield) of bis(tri-n-butyltin) oxide. Analysis revealed that the product was of high quality, its purity being 98.3% and the content of di-n-butyltin oxide dissolved therein being 300 ppm.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
260 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A four-necked flask equipped with an overflow nozzle on the side wall was provided with a stirrer, a thermometer and a reflux condenser. To the flask were continously fed 3,850 g of a 20% aqueous solution of sodium hydroxide and 1,990 g of tri-n-butyltin chloride containing 4.8% di-n-butyltin dichloride, with stirring and heating at 50° C., to perform hydrolysis for 30 minutes. The resulting reaction mixture overflowed was allowed to stand. As a result, the contents split into three distinct phases, i.e., an upper bis(tri-n-butyltin) oxide phase, an intermediate aqueous phase containing a salt, and a lower di-n-butyltin oxide phase containing 48% bis(tri-n-butyltin) oxide. The di-n-butyltin oxide had an average particle diameter of 30 μm. The specific gravities of the upper, intermediate and lower phases were 1.1, 1.2 and 1.3, respectively. The three phases were separated from one another. The upper phase was dehydrated under reduced pressure, and then a small amount of a salt which had separated out was removed by filtration, thereby obtaining 1,629 g of bis(tri-n-butyltin) oxide. Hydrochloric acid titration revealed that its purity was 98.5%, and its theoretical yield based on the starting material was 89.4%.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tri-n-butyltin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bis(Tributyltin)oxide
Reactant of Route 2
bis(Tributyltin)oxide
Reactant of Route 3
bis(Tributyltin)oxide
Reactant of Route 4
Reactant of Route 4
bis(Tributyltin)oxide
Reactant of Route 5
Reactant of Route 5
bis(Tributyltin)oxide
Reactant of Route 6
bis(Tributyltin)oxide

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